4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide

Description

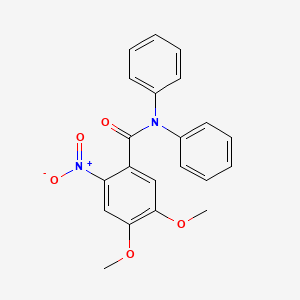

4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide is a benzamide derivative characterized by a central benzene ring substituted with two methoxy groups at positions 4 and 5, a nitro group at position 2, and two phenyl groups attached to the amide nitrogen (CAS: 5873-58-5; Molecular formula: C₁₉H₁₈N₂O₅; Molecular weight: 330.34 g/mol) .

Properties

CAS No. |

61212-78-0 |

|---|---|

Molecular Formula |

C21H18N2O5 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

4,5-dimethoxy-2-nitro-N,N-diphenylbenzamide |

InChI |

InChI=1S/C21H18N2O5/c1-27-19-13-17(18(23(25)26)14-20(19)28-2)21(24)22(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3 |

InChI Key |

CULSQGIKWKPQCD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Mechanochemical Synthesis

- Principle: Reactants are placed in a milling jar with stainless steel balls and subjected to mechanical agitation.

- Advantages: Environmentally friendly, enhanced reaction rates, and improved yields due to increased reactant contact without solvents.

- Procedure: Typically involves grinding the nitro-substituted benzamide precursors with diphenylamine or related amines under controlled milling conditions.

- Research Findings: This method reduces reaction times compared to traditional reflux methods and minimizes solvent waste, aligning with green chemistry principles.

Traditional Organic Synthesis

-

- Starting materials: 4,5-Dimethoxy-2-nitrobenzoic acid or its derivatives.

- Activation: Conversion of the acid to an acid chloride or anhydride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.

- Amidation: Reaction of the activated acid derivative with diphenylamine under reflux in an appropriate solvent (e.g., DMF, dichloromethane).

- Purification: Crystallization or chromatographic techniques to isolate the pure amide.

Related Synthetic Routes from Literature

Nitro-diphenylamine derivatives synthesis:

- Reaction of 4-nitro-chlorobenzene with aniline derivatives or formanilide under basic conditions.

- Decarboxylation of urethane intermediates in the presence of bases at elevated temperatures to form nitro-diphenyl amines.

- Use of alkali metal phenolates and aromatic isocyanates under controlled temperature (100–250 °C) for nitro-diphenyl amine formation, which can be further functionalized to benzamide derivatives.

Amide formation from tosylated intermediates:

- Conversion of N-phenyl-N-tosyl benzamides to primary amides without metal catalysts at mild temperatures (20–45 °C).

- Reaction times ranging from 4 to 18 hours depending on substrate and conditions.

- This method is relevant for preparing benzamide derivatives with substituted phenyl groups, potentially adaptable for 4,5-dimethoxy-2-nitro-N,N-diphenylbenzamide analogs.

Comparative Data Table of Preparation Methods

Analytical and Structural Confirmation

- Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the chemical structure and purity of the synthesized compound.

- Melting point determination and chromatographic purity assessments complement structural analysis.

- Mechanochemical synthesis products show comparable spectral data to those produced by classical methods, confirming structural integrity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4,5-dimethoxy-2-amino-N,N-diphenylbenzamide, while substitution reactions can produce various methoxy-substituted derivatives.

Scientific Research Applications

4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Key Observations:

This combination creates a polarized electronic structure, distinct from 2FNNDPBA, where fluorine’s electronegativity dominates . N,N-diphenyl substitution in all analogs contributes to steric hindrance and planarizes the amide group, as seen in crystallographic studies of N,N-diphenylbenzamide derivatives .

Spectral Differences :

- The amide carbonyl stretching frequency (~1660–1680 cm⁻¹) is consistent across analogs but varies slightly due to substituent effects. For example, electron-withdrawing groups (e.g., nitro) reduce ν(C=O) wavenumbers compared to electron-donating groups (e.g., methoxy) .

- Nitro groups exhibit strong IR absorption between 1350–1520 cm⁻¹, while methoxy groups show C-O stretches near 2830 cm⁻¹ .

Applications: 2FNNDPBA is prioritized for NLO applications due to its low band gap (3.21 eV) and high hyperpolarizability .

Reactivity and Stability

- Nitro groups in this compound may undergo reduction to amines under catalytic hydrogenation, a pathway exploited in pharmaceutical intermediates (e.g., benzathine benzylpenicillin derivatives) .

- Methoxy groups are susceptible to demethylation under strong acidic/basic conditions, whereas fluoro substituents (as in 2FNNDPBA) are generally inert, enhancing thermal stability .

Biological Activity

4,5-Dimethoxy-2-nitro-N,N-diphenylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant properties, enzyme inhibition capabilities, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C17H18N2O4

- Molecular Weight : 314.34 g/mol

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. In a study examining various derivatives, some compounds demonstrated radical scavenging abilities comparable to known antioxidants such as ascorbic acid and resveratrol. The Oxygen Radical Absorbance Capacity (ORAC) assay showed that several derivatives could scavenge free radicals effectively, suggesting their potential utility in mitigating oxidative stress-related conditions .

| Compound | ORAC Value (%) | Comparison |

|---|---|---|

| 4a | >30 | Comparable to ascorbic acid |

| 4d | >30 | Comparable to resveratrol |

| 4g | >30 | Comparable to trolox |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in neurodegenerative diseases. Specifically, it was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical targets in Alzheimer's disease treatment. While most analogs showed limited inhibition (<10%), some derivatives displayed notable activity, indicating potential therapeutic applications in cognitive enhancement and neuroprotection .

Case Studies and Research Findings

-

Study on Antioxidant Properties :

A preliminary report synthesized several derivatives of this compound and assessed their antioxidant capabilities using the ORAC assay. The findings revealed that compounds such as 4a , 4d , and 4g exhibited potent radical scavenging activities, outperforming several traditional antioxidants . -

Cholinesterase Inhibition Study :

In another investigation focused on cholinergic activity, the synthesized derivatives were tested for their ability to inhibit AChE and BuChE. The results indicated that while most compounds had minimal inhibitory effects, certain derivatives showed promising results that warrant further exploration in the context of Alzheimer's disease therapy .

The biological activity of this compound is attributed to its structural features that allow it to interact with specific molecular targets within biological systems. The presence of methoxy and nitro groups likely contributes to its antioxidant capacity by facilitating electron donation during radical scavenging processes. Additionally, the compound's ability to inhibit cholinesterases suggests it may interfere with acetylcholine metabolism, enhancing cholinergic signaling crucial for cognitive functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.